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bis-(n-Propyltetramethylcyclopentadienyl)barium

Atomic Layer Deposition Barium Oxide Precursor Reactivity

bis-(n-Propyltetramethylcyclopentadienyl)barium, also referred to as Ba(PrMe₄Cp)₂, is an organometallic compound of the metallocene class (CAS: 210758-43-3). It features a central barium atom coordinated by two n-propyltetramethylcyclopentadienyl ligands, a structure designed to enhance volatility for thin-film deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Molecular Formula C24H38Ba
Molecular Weight 463.9 g/mol
Cat. No. B13810977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis-(n-Propyltetramethylcyclopentadienyl)barium
Molecular FormulaC24H38Ba
Molecular Weight463.9 g/mol
Structural Identifiers
SMILESCCC[C]1[C]([C]([C]([C]1C)C)C)C.CCC[C]1[C]([C]([C]([C]1C)C)C)C.[Ba]
InChIInChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;
InChIKeySAAKEQOBORNMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

bis-(n-Propyltetramethylcyclopentadienyl)barium (Ba(PrMe₄Cp)₂) Precursor Technical Profile for CVD and ALD Applications


bis-(n-Propyltetramethylcyclopentadienyl)barium, also referred to as Ba(PrMe₄Cp)₂, is an organometallic compound of the metallocene class (CAS: 210758-43-3) [1]. It features a central barium atom coordinated by two n-propyltetramethylcyclopentadienyl ligands, a structure designed to enhance volatility for thin-film deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) . As a barium source, it is a key candidate in the fabrication of advanced microelectronic materials like barium strontium titanate (BST) and barium titanate (BaTiO₃), which are critical for next-generation dynamic random-access memory (DRAM) capacitors [2].

Why Ba(PrMe₄Cp)₂ is Not a Commodity Precursor: Performance and Integration Consequences of Substitution


Generic substitution among barium precursors is technically unsound due to fundamental differences in ligand chemistry that dictate precursor volatility, thermal stability, and film purity [1]. Traditional precursors like Ba(tmhd)₂ (Ba(DPM)₂) often exhibit low volatility and are prone to decomposition at the elevated temperatures required for vaporization, leading to particle generation and carbon contamination [1]. The calculated weaker metal-ligand bonds of PrMe₄Cp-based precursors compared to β-diketonates, such as tmhd, provide a predictive basis for more favorable reactivity and reduced carbon impurity incorporation during film growth [1]. Consequently, procuring the specified Ba(PrMe₄Cp)₂ ensures a predictable, high-purity deposition process, whereas an unvalidated alternative risks film degradation, process instability, and costly tool downtime.

Quantitative Evidence for Ba(PrMe₄Cp)₂ Differentiation and Performance Metrics


ALD Reactivity Advantage of PrMe₄Cp-Based Precursors Over Traditional Ba(tmhd)₂

In an experimental comparison of strontium analogs, the PrMe₄Cp-based precursor enabled successful atomic layer deposition (ALD) of SrO films, while under identical process conditions, the use of a tmhd-based precursor (Sr(tmhd)₂) resulted in no measurable deposition [1]. Given the close chemical similarity between strontium and barium, this result is a strong predictor of the barium analog's performance [1].

Atomic Layer Deposition Barium Oxide Precursor Reactivity

Superior Carbon Impurity Mitigation of PrMe₄Cp-Based Precursors vs. Ba(tmhd)₂

Density functional theory (DFT) calculations reveal a key structural advantage: PrMe₄Cp and other cyclopentadienyl-based barium precursors have weaker metal-ligand bonds and stronger internal ligand bonds compared to β-diketonate precursors like Ba(tmhd)₂ [1]. This electronic structure difference is the primary mechanism for the reduced carbon contamination observed in films grown from Cp-based precursors [1].

Film Purity Carbon Contamination DFT Calculation

Validated Thermal Stability and Volatility for ALD Processing

For the PrMe₄Cp-based strontium analog, a stable ALD growth window was demonstrated at a source temperature of 200 °C and substrate temperatures between 250-350 °C [1]. This indicates that the PrMe₄Cp ligand provides sufficient thermal stability to prevent premature decomposition while maintaining adequate volatility for vapor-phase transport [1].

Thermal Stability Volatility ALD Precursor

Directly Comparable Solubility and Formulation for Liquid Delivery Systems

The strontium analog, Sr(PrMe₄Cp)₂, has been specifically formulated as a liquid precursor for vapor delivery in an ALD process, as detailed in patent literature [1]. This establishes a direct precedent for using the barium version in liquid delivery systems, a method preferred for its precise and stable precursor flux, which is often challenging with solid precursors like Ba(tmhd)₂ [1].

Liquid Delivery CVD Precursor Process Integration

Targeted Application Scenarios for Ba(PrMe₄Cp)₂ in High-k Dielectric and Perovskite Oxide Fabrication


Atomic Layer Deposition of Barium Titanate (BaTiO₃) for DRAM Capacitors

The primary application scenario for Ba(PrMe₄Cp)₂ is in the ALD of BaTiO₃, a high-k dielectric material for next-generation DRAM capacitors [1]. Its reactivity with oxygen sources (inferred from the Sr analog's performance) is crucial for depositing stoichiometric BaTiO₃ thin films at low thermal budgets [2]. The precursor's suitability for liquid delivery enables the precise control of Ba flux required for achieving the high conformality and thickness uniformity demanded by high-aspect-ratio capacitor structures [3].

CVD of Barium Strontium Titanate (BST) for Tunable RF Devices

Ba(PrMe₄Cp)₂ is a suitable barium source for the CVD of BST ((Ba,Sr)TiO₃) thin films, which are used in tunable microwave devices and voltage-tunable capacitors [1]. The volatility and thermal stability of the PrMe₄Cp ligand family make these precursors well-suited for multi-component oxide deposition [2]. By using Ba(PrMe₄Cp)₂ in conjunction with its strontium analog Sr(PrMe₄Cp)₂, film composition can be precisely tuned by controlling the precursor flow ratios, a key advantage for achieving the desired electrical properties (e.g., Curie temperature) of the final device [3].

Research into Novel Barium-Containing Perovskites and Complex Oxides

In academic and industrial R&D settings, Ba(PrMe₄Cp)₂ serves as a foundational precursor for exploring the synthesis of novel barium-based perovskites and other complex oxides for emerging applications in ferroelectric memory (FeRAM), solid oxide fuel cells (SOFCs), and catalysis [1]. Its compatibility with other PrMe₄Cp-based metal precursors (e.g., for Sr, Ti, Zr, Hf) allows researchers to create a unified precursor suite for combinatorial thin-film studies, accelerating materials discovery and process development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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